4-[(2-methylpropan-2-yl)oxycarbonyl]-1-(5-nitropyridin-2-yl)piperazine-2-carboxylic acid
Description
This compound is a trisubstituted piperazine derivative featuring three key functional groups:
- tert-Butoxycarbonyl (Boc) group: A common protecting group that enhances stability during synthetic processes, particularly in peptide chemistry .
- 5-Nitropyridin-2-yl moiety: An electron-deficient aromatic ring that can participate in hydrogen bonding or π-π stacking interactions, often critical for binding to biological targets .
- Carboxylic acid group: Enhances solubility in aqueous environments and may contribute to ionic interactions in enzymatic or receptor-binding sites .
Structurally, the piperazine core provides conformational flexibility, allowing the compound to adopt multiple binding poses.
Properties
Molecular Formula |
C15H20N4O6 |
|---|---|
Molecular Weight |
352.34 g/mol |
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonyl]-1-(5-nitropyridin-2-yl)piperazine-2-carboxylic acid |
InChI |
InChI=1S/C15H20N4O6/c1-15(2,3)25-14(22)17-6-7-18(11(9-17)13(20)21)12-5-4-10(8-16-12)19(23)24/h4-5,8,11H,6-7,9H2,1-3H3,(H,20,21) |
InChI Key |
PMZJZOLCYIKXLA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)O)C2=NC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-methylpropan-2-yl)oxycarbonyl]-1-(5-nitropyridin-2-yl)piperazine-2-carboxylic acid typically involves multiple steps. One common approach is to start with the piperazine ring and introduce the Boc protecting group. The nitropyridine moiety is then attached through a series of reactions that may include nitration, reduction, and coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods allow for precise control of reaction parameters and can significantly increase the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[(2-methylpropan-2-yl)oxycarbonyl]-1-(5-nitropyridin-2-yl)piperazine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The nitropyridine moiety can be oxidized to form different oxidation states.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The Boc protecting group can be removed or substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Acidic or basic conditions can be employed to remove the Boc group, with reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while oxidation of the nitropyridine can produce various oxidized derivatives.
Scientific Research Applications
4-[(2-methylpropan-2-yl)oxycarbonyl]-1-(5-nitropyridin-2-yl)piperazine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a building block for pharmaceuticals.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 4-[(2-methylpropan-2-yl)oxycarbonyl]-1-(5-nitropyridin-2-yl)piperazine-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary, but they often include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous piperazine derivatives:
Key Observations:
The Boc group in the target compound offers temporary steric protection, unlike the permanent dichlorobenzoyl group in GA-3 .
Solubility and Bioavailability :
- The carboxylic acid in the target compound improves aqueous solubility compared to the phosphonate group in CPP, which may reduce CNS penetration but enhance peripheral activity .
- Lipophilic substituents (e.g., indole in GA-3) improve membrane permeability but may increase metabolic instability .
Synthetic Accessibility :
- The target compound’s Boc group can be deprotected under mild acidic conditions, enabling modular synthesis, whereas GA-3 requires multistep coupling of bulky substituents .
- Compound 35 is synthesized via SuFEx chemistry, a rapid and efficient method compared to traditional amide bond formation .
Biological Activity :
- The nitro group’s role in redox interactions (e.g., nitroreductase activation) is absent in analogs like CPP, which rely on phosphonate-mediated charge interactions .
- Unlike TRPV1 antagonists with urea linkers, the target compound’s carboxylic acid may limit blood-brain barrier penetration but reduce off-target CNS effects .
Research Findings and Data
- HPLC Purity : The target compound’s analogs (e.g., GA-6, ) achieve >95% purity, suggesting robust synthetic protocols .
- Crystallographic Data : Piperazine derivatives like GA-3 exhibit defined binding poses in SARS-CoV-2 protease active sites, highlighting the importance of substituent orientation .
- Thermal Stability : Boc-protected derivatives (e.g., ) show higher thermal stability (mp >160°C) compared to unprotected analogs, aiding in storage and handling .
Biological Activity
The compound 4-[(2-methylpropan-2-yl)oxycarbonyl]-1-(5-nitropyridin-2-yl)piperazine-2-carboxylic acid (CAS Number: 1787002-20-3) is a piperazine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 297.27 g/mol. The structure features a piperazine ring substituted with a nitropyridine moiety and an ester group, which may influence its interaction with biological targets.
Piperazine derivatives are known to interact with various biological pathways. The specific mechanism of action for this compound has not been extensively documented. However, similar compounds have been shown to act as inhibitors of enzymes such as fatty acid amide hydrolase (FAAH), which plays a critical role in the metabolism of endocannabinoids and other lipid mediators .
Antinociceptive Effects
Research indicates that piperazine derivatives can exhibit antinociceptive properties. For instance, studies on related compounds have demonstrated their ability to reduce pain in animal models, suggesting that this compound may also possess similar analgesic effects .
Case Studies and Research Findings
- FAAH Inhibition : A related study highlighted that certain piperazine derivatives act as selective FAAH inhibitors, leading to increased levels of endocannabinoids in the brain and subsequent analgesic effects. This suggests a possible pathway for the biological activity of this compound .
- Pain Models : In experiments involving rat models, compounds structurally similar to this piperazine derivative were shown to alleviate symptoms associated with neuropathic pain and acute tissue damage. These findings indicate that the compound may be beneficial in treating conditions characterized by chronic pain .
Data Summary Table
| Property | Details |
|---|---|
| CAS Number | 1787002-20-3 |
| Molecular Formula | C12H15N3O6 |
| Molecular Weight | 297.27 g/mol |
| Biological Activities | Antinociceptive, Anti-inflammatory |
| Potential Mechanism | FAAH inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
